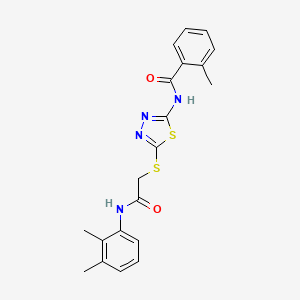

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring and a benzamide moiety. The presence of these groups suggests that it could have interesting chemical and biological properties .

Molecular Structure Analysis

The compound contains a thiadiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also has a benzamide moiety, which consists of a benzene ring attached to an amide group.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the benzamide moiety. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could potentially make the compound more lipophilic, which could influence its solubility and reactivity .Applications De Recherche Scientifique

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Researchers have explored its effects on various cancer cell lines, including breast, lung, and leukemia. It may interfere with cell proliferation, induce apoptosis, or inhibit specific signaling pathways crucial for tumor growth .

Anti-inflammatory and Analgesic Effects

Studies indicate that this compound possesses anti-inflammatory and analgesic activities. It could modulate inflammatory mediators and alleviate pain, making it a candidate for novel drug development in pain management .

Antimicrobial and Antibacterial Properties

The compound’s sulfur-containing moiety may contribute to its antimicrobial and antibacterial effects. Researchers have investigated its potential against bacterial strains, including Gram-positive and Gram-negative bacteria. It could serve as a lead compound for developing new antibiotics .

Antihypertensive and Cardiovascular Effects

Preliminary studies suggest that this compound might have antihypertensive properties by affecting calcium channels or other cardiovascular targets. Further research is needed to validate its efficacy and safety .

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites, remains a global health concern. Some derivatives of this compound have shown promising antileishmanial activity. They could be explored as potential treatments for this neglected tropical disease .

Diuretic and Potassium-Sparing Effects

The compound’s benzamide portion could influence renal function. Researchers have investigated its diuretic effects and its potential to spare potassium. These properties may find applications in managing fluid balance and electrolyte disorders .

Mécanisme D'action

Mode of Action

The presence of a thiadiazole ring and a carbamoyl group in its structure suggests that it might interact with its targets through hydrogen bonding or other non-covalent interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzyme regulation, and cellular metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-12-8-6-10-16(14(12)3)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLKZLLWYZUNNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2739728.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2739730.png)

![Benzo[b]thiophen-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2739731.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2739733.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)

![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)

![3-methyl-N-(4-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739743.png)

![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)